N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
描述
Classification and Nomenclature of Triazolopyrimidine Derivatives
Triazolopyrimidines are bicyclic systems formed by fusing a triazole ring with a pyrimidine moiety. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies the fusion positions using bracketed notation. For example, triazolo[4,5-d]pyrimidine denotes a triazole ring (positions 1–3) fused to pyrimidine at positions 4 and 5. The target compound, N-phenethyl-2-((3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, derives its name from:
- Triazolo[4,5-d]pyrimidine core : The triazole moiety is fused to pyrimidine at C4 and C5.
- p-Tolyl substituent : A para-methylphenyl group at position 3 of the triazole.
- Thioacetamide side chain : A sulfur-linked acetamide group at position 7, modified with a phenethyl group.
Eight structural isomers exist due to variations in triazole-pyrimidine fusion patterns, each with distinct electronic and steric properties.
Historical Development of Triazolo[4,5-d]Pyrimidine Chemistry
The synthesis of triazolopyrimidines evolved through three phases:
- Condensation Era (Pre-2000) : Early methods involved cyclocondensation of 5-amino-1,2,4-triazoles with β-diketones or β-ketoesters, yielding limited structural diversity.
- Cycloaddition Advancements (2000–2015) : Transition metal-catalyzed [3+2] cycloadditions enabled regioselective formation of triazolopyrimidine cores. For example, copper(I)-catalyzed reactions between azides and alkynes produced 1,4-disubstituted derivatives.
- Late-Stage Functionalization (2015–Present) : Modern techniques like C–H activation and Suzuki-Miyaura coupling allow precise modifications at positions 3, 5, and 7. The target compound’s p-tolyl and thioacetamide groups exemplify such innovations.
Structural Isomers and Their Significance
The eight triazolopyrimidine isomers differ in fusion positions and nitrogen atom arrangement:
| Isomer | Fusion Positions | Key Pharmacological Role |
|---|---|---|
| [1,5-a] | 1–5 | Tubulin inhibition (e.g., anticancer) |
| [4,5-d] | 4–5 | Kinase modulation (e.g., antiviral) |
| [1,5-c] | 1–5 | Antidiabetic activity |
The [4,5-d] isomer in the target compound optimizes π-stacking with hydrophobic enzyme pockets due to its planar geometry, enhancing binding affinity.
Position of the Target Compound in Triazolopyrimidine Research
N-Phenethyl-2-((3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exemplifies three research trends:
- Side Chain Engineering : The phenethyl-thioacetamide moiety improves solubility and target selectivity compared to earlier alkylthio derivatives.
- Aromatic Substituent Optimization : The p-tolyl group at position 3 enhances metabolic stability by resisting cytochrome P450 oxidation.
- Dual-Activity Potential : Preliminary studies suggest simultaneous kinase and tubulin binding, a rarity in monocyclic heterocycles.
This compound’s design reflects lessons from SAR studies of triazolopyrimidine-based anticancer agents, where fluorine substituents and trifluoroethylamino groups previously dominated.
属性
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-15-7-9-17(10-8-15)27-20-19(25-26-27)21(24-14-23-20)29-13-18(28)22-12-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDSKRJMYNRUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the triazole ring and subsequent substitution reactions to introduce the phenethyl and thioacetamide groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it inhibits the growth of various cancer cell lines. The compound's mechanism appears to involve:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells. The IC50 values for TS inhibition have been reported in the range of 1.95–4.24 µM, which is notably lower than standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
- Cell Line Testing : The compound has shown effectiveness against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and others with GI50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 8.55 |
| SF-268 | 12.50 |
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties against various pathogens:
- Inhibition against Bacteria : The compound has shown significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Triazole Ring : Known for its ability to form hydrogen bonds with target proteins, enhancing binding affinity.
- Thioamide Group : This moiety may contribute to the overall stability and bioactivity by participating in thiol-disulfide exchange reactions.
Case Studies and Research Findings
Several studies have focused on evaluating the biological efficacy of triazole derivatives similar to N-phenethyl compound:
- Study on Triazole Derivatives : A study highlighted that various 1,2,3-triazole tethered compounds exhibited both antiproliferative and antimicrobial potential comparable to established drugs .
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and target enzymes involved in cancer progression and microbial resistance.
相似化合物的比较
Comparison with Structural Analogs
Core Modifications and Substituent Variations
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Impact on Physicochemical Properties: The p-tolyl group in the target compound enhances lipophilicity compared to 9b’s benzoxazole or 9e’s morpholine substituents, which may improve membrane permeability .
- Synthetic Efficiency : 9e ’s high yield (89.9%) contrasts with lower yields in 9b (18.5%), suggesting morpholine derivatives are synthetically favorable. The target compound’s synthesis may require optimization due to steric hindrance from the phenethyl group .
常见问题
Q. What are the key synthetic pathways for N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclization reactions, often using precursors like 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives .
- Step 2: Introduction of the thioacetamide moiety through nucleophilic substitution or coupling reactions. For example, reacting the triazolopyrimidine intermediate with 2-chloroacetamide derivatives under basic conditions .
- Step 3: Final functionalization with the phenethyl group via alkylation or amidation .
Key Conditions: Solvents like dimethylformamide (DMF) or ethanol, temperatures between 25–80°C, and catalysts such as triethylamine .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity and regiochemistry of the triazole and pyrimidine rings .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and purity .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=S stretching at ~650 cm⁻¹) .
- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by HPLC) .
Q. What preliminary biological screening assays are recommended?
- Anticancer Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Antimicrobial Testing: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Kinase or protease inhibition assays to identify potential targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation: Replicate assays with standardized protocols (e.g., identical cell lines, incubation times) to rule out experimental variability .
- Structural Confirmation: Ensure compound purity via NMR and HR-MS to exclude impurities as confounding factors .
- Mechanistic Studies: Use CRISPR-mediated gene knockout or siRNA to confirm target specificity if activity discrepancies arise .
Q. What strategies optimize the synthesis yield and scalability?
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow Chemistry: Continuous-flow reactors improve reproducibility and reduce side reactions in triazole formation .
- Purification Optimization: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications: Replace the p-tolyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to modulate bioactivity .
- Thioether Linker: Compare thioacetamide vs. sulfoxide/sulfone derivatives to assess stability and target binding .
- Phenethyl Tail: Vary alkyl chain length or introduce heteroatoms to enhance membrane permeability .
Table 1: Example SAR Trends for Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| p-Tolyl → 4-Fluorophenyl | Increased kinase inhibition | |
| Thioether → Sulfone | Reduced cytotoxicity | |
| Phenethyl → Benzyl | Improved antimicrobial activity |
Q. What in vivo models are suitable for preclinical evaluation?
- Xenograft Models: Subcutaneous tumor implants in nude mice to assess anticancer efficacy .
- Infection Models: Murine models for bacterial/fungal infections (e.g., C. albicans sepsis) .
- Pharmacokinetics: Measure bioavailability, half-life, and metabolite profiling via LC-MS/MS .
Q. How can target identification be approached for this compound?
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Computational Docking: Use AutoDock or Schrödinger to predict interactions with kinases (e.g., EGFR, CDK2) .
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .
Methodological Considerations
Q. How should researchers address solubility challenges in biological assays?
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) for improved delivery .
Q. What statistical methods validate experimental reproducibility?
- ANOVA: Compare means across multiple batches or conditions .
- Principal Component Analysis (PCA): Identify outliers in high-throughput screening data .
- Power Analysis: Determine sample size required for significance (α=0.05, β=0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
